- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,

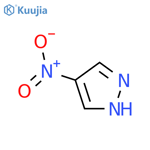

Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)

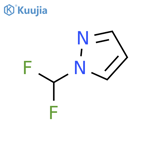

956477-64-8 structure

商品名:1-(difluoromethyl)-4-nitro-pyrazole

CAS番号:956477-64-8

MF:C4H3F2N3O2

メガワット:163.082327127457

MDL:MFCD04967412

CID:2950388

PubChem ID:7017245

1-(difluoromethyl)-4-nitro-pyrazole 化学的及び物理的性質

名前と識別子

-

- N-difluoroMenthyl-4-nitropyrazole

- 1-(difluoromethyl)-4-nitro-1H-pyrazole

- 1-(difluoromethyl)-4-nitropyrazole

- N-difluoromethyl-4-nitropyrazole

- 1-Difluoromethyl-4-nitro-1H-pyrazole

- VCURCUIEDUUUEA-UHFFFAOYSA-N

- STK313239

- SBB021414

- SB21957

- NE34664

- SY021392

- AK189012

- ST45092450

- 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)

- 1-(difluoromethyl)-4-nitro-pyrazole

- DS-9953

- AKOS015922257

- 956477-64-8

- 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-

- P10301

- AKOS000306192

- Z851015902

- SCHEMBL3264887

- MFCD04967412

- EN300-56165

- DB-121110

- CS-0085393

-

- MDL: MFCD04967412

- インチ: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H

- InChIKey: VCURCUIEDUUUEA-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CN(C(F)F)N=C1)=O

計算された属性

- せいみつぶんしりょう: 163.01933267g/mol

- どういたいしつりょう: 163.01933267g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.71±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 216.1±40.0°C at 760 mmHg

- フラッシュポイント: 84.5±27.3 ºC,

- ようかいど: 微溶性(5.1 g/l)(25ºC)、

1-(difluoromethyl)-4-nitro-pyrazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

1-(difluoromethyl)-4-nitro-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156033-5g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 98% | 5g |

¥444.00 | 2024-04-24 | |

| Chemenu | CM120441-5g |

1-(Difluoromethyl)-4-nitropyrazole |

956477-64-8 | 95%+ | 5g |

$*** | 2023-03-29 | |

| Enamine | EN300-56165-10.0g |

1-(difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 95.0% | 10.0g |

$98.0 | 2025-03-15 | |

| abcr | AB458035-5g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |

956477-64-8 | 5g |

€131.10 | 2025-03-19 | ||

| abcr | AB458035-1 g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 1g |

€193.20 | 2022-03-01 | ||

| abcr | AB458035-5 g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |

956477-64-8 | 5g |

€211.50 | 2023-04-22 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11560-10g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 10g |

¥5349.0 | 2021-09-08 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-10g |

1-(Difluoromethyl)-4-nitropyrazole |

956477-64-8 | ≥97% | 10g |

¥738.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-25g |

1-(Difluoromethyl)-4-nitropyrazole |

956477-64-8 | ≥97% | 25g |

¥1845.00 | 2024-07-09 | |

| Fluorochem | 025966-1g |

1-Difluoromethyl-4-nitro-1H-pyrazole |

956477-64-8 | 95% | 1g |

£114.00 | 2022-03-01 |

1-(difluoromethyl)-4-nitro-pyrazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C

1.2 20 h, 120 °C

1.2 20 h, 120 °C

リファレンス

- Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt → 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt

1.3 Reagents: Water ; rt

1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt

1.3 Reagents: Water ; rt

リファレンス

- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785

合成方法 4

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 120 °C

リファレンス

- Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C

リファレンス

- Macrocyclic compounds as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

リファレンス

- Pyrimidinones as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

リファレンス

- Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

リファレンス

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

リファレンス

- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 4 h, 90 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C

1.2 120 °C; 10 min, 120 °C

1.2 120 °C; 10 min, 120 °C

リファレンス

- Preparation of FXIa inhibitor and application thereof, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ; 5 min, 120 °C

1.2 10 min, 120 °C

1.2 10 min, 120 °C

リファレンス

- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; rt; 3 h, 90 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 12 h, rt

リファレンス

- N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition, Tetrahedron Letters, 2018, 59(28), 2752-2754

合成方法 15

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 30 - 40 °C; overnight, 30 - 40 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

リファレンス

- Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles, Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ; overnight, rt → 100 °C; overnight, 100 °C

リファレンス

- Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators, World Intellectual Property Organization, , ,

1-(difluoromethyl)-4-nitro-pyrazole Raw materials

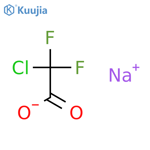

- Sodium chlorodifluoroacetate

- 4-Nitropyrazole

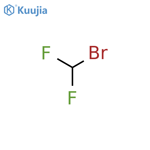

- Bromodifluoromethane

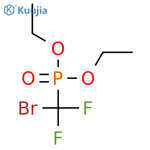

- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane

- 1-(Difluoromethyl)-1H-pyrazole

1-(difluoromethyl)-4-nitro-pyrazole Preparation Products

1-(difluoromethyl)-4-nitro-pyrazole 関連文献

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole) 関連製品

- 2228990-37-0(O-{2-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-yl}hydroxylamine)

- 2090277-58-8((1S,3R)-3-(methanesulfonylmethyl)cyclopentan-1-amine)

- 2301067-59-2(2-Trifluoromethoxy-4-vinylbenzoic acid methyl ester)

- 519056-67-8(1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride)

- 2167092-25-1((2-ethyl-2-methylcyclopentyl)methanamine)

- 2227855-77-6((1S)-3-amino-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}propan-1-ol)

- 87786-05-8(2-(1-methyl-1h-imidazol-2-yl)ethanamine Dihydrochloride)

- 1250047-17-6((3-bromophenyl)methyl(4-methoxybutyl)amine)

- 1155005-14-3(N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine)

- 1226447-51-3(N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)

推奨される供給者

atkchemica

(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole

清らかである:99%/99%

はかる:25g/100g

価格 ($):244.0/806.0